
3-Ethyl-6-fluoro-2-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-6-fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO. It is a fluorinated benzaldehyde derivative, characterized by the presence of an ethyl group at the third position, a fluorine atom at the sixth position, and a methyl group at the second position on the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-fluoro-2-methylbenzaldehyde typically involves the fluorination of a suitable benzaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom onto the benzene ring. The ethyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes steps such as halogenation, alkylation, and oxidation under controlled conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HNO3 and H2SO4 for nitration; NFSI for fluorination.
Major Products:
Oxidation: 3-Ethyl-6-fluoro-2-methylbenzoic acid.
Reduction: 3-Ethyl-6-fluoro-2-methylbenzyl alcohol.
Substitution: 3-Ethyl-6-fluoro-2-methyl-4-nitrobenzaldehyde.
科学的研究の応用
3-Ethyl-6-fluoro-2-methylbenzaldehyde is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde dehydrogenases.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 3-Ethyl-6-fluoro-2-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s reactivity and binding affinity to these targets. For example, in biological systems, the compound may inhibit aldehyde dehydrogenases, leading to the accumulation of aldehydes and subsequent biological effects .
類似化合物との比較
3-Fluoro-2-methylbenzaldehyde: Lacks the ethyl group at the third position.
3-Ethyl-2-fluoro-6-methylbenzaldehyde: Similar structure but different positional isomer.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains chlorine and trifluoromethyl groups instead of ethyl and methyl groups.
Uniqueness: 3-Ethyl-6-fluoro-2-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and stability, making it a valuable intermediate in organic synthesis and research applications .
特性
分子式 |
C10H11FO |
|---|---|
分子量 |
166.19 g/mol |
IUPAC名 |
3-ethyl-6-fluoro-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO/c1-3-8-4-5-10(11)9(6-12)7(8)2/h4-6H,3H2,1-2H3 |
InChIキー |
DBLAUNNJSQGWIC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1)F)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



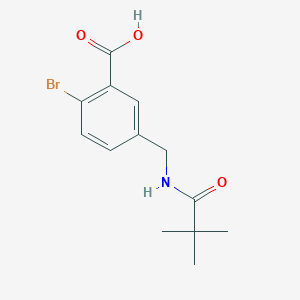

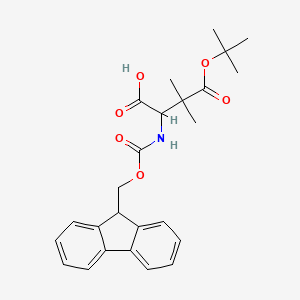


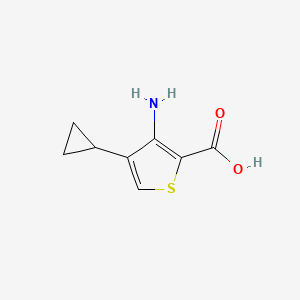
![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)
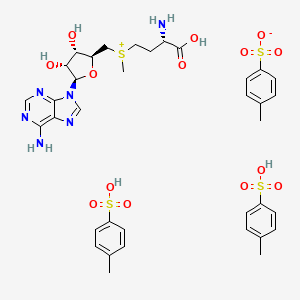
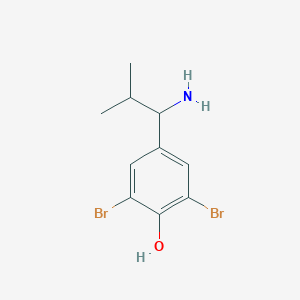


![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)

